Fmoc-12-Ado-OH

Catalog No.
S758417
CAS No.
128917-74-8
M.F
C27H35NO4
M. Wt
437,56 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-12-Ado-OH

CAS Number

128917-74-8

Product Name

Fmoc-12-Ado-OH

IUPAC Name

12-(9H-fluoren-9-ylmethoxycarbonylamino)dodecanoic acid

Molecular Formula

C27H35NO4

Molecular Weight

437,56 g/mole

InChI

InChI=1S/C27H35NO4/c29-26(30)18-8-6-4-2-1-3-5-7-13-19-28-27(31)32-20-25-23-16-11-9-14-21(23)22-15-10-12-17-24(22)25/h9-12,14-17,25H,1-8,13,18-20H2,(H,28,31)(H,29,30)

InChI Key

HVGIKYAQSSNFCH-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCCCCCC(=O)O

Synonyms

Fmoc-12-Ado-OH;128917-74-8;12-(Fmoc-amino)dodecanoicacid;12-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)dodecanoicacid;Dodecanoicacid,12-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-;C27H35NO4;12-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}dodecanoicacid;ACMC-20empx;AmbotzFAA1635;SCHEMBL178760;AC1N710Z;12-(9H-fluoren-9-ylmethoxycarbonylamino)dodecanoicAcid;09779_FLUKA;CTK0H0450;MolPort-000-150-587;ZINC25760069;AKOS015909977;AJ-82108;AK129025;FS000048;LP003540;LP071161;RT-012849;FT-0697523;Z9447

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCCCCCC(=O)O

Peptide Synthesis:

  • Fmoc-12-Ado-OH functions as a building block for the creation of peptides using Fmoc solid-phase peptide synthesis (SPPS) .
  • The Fmoc moiety (Fluorenylmethoxycarbonyl) acts as a protecting group for the amino group during peptide chain assembly, while the dodecanoic acid (Ado) chain provides a spacer arm.
  • This spacer arm can be useful for introducing specific functionalities or enhancing the properties of the final peptide .

Drug Discovery and Development:

  • Fmoc-12-Ado-OH can be used to synthesize peptide-based drugs or drug conjugates.
  • The spacer arm allows for the attachment of therapeutic moieties or targeting ligands to the peptide backbone .
  • This approach is being explored for the development of novel cancer therapies and other targeted treatments.

Bioconjugation:

  • Fmoc-12-Ado-OH can be employed as a linker molecule in bioconjugation reactions.
  • The Fmoc group can be selectively removed to expose a reactive amine group, which can then be conjugated to other biomolecules such as antibodies, nanoparticles, or imaging probes .
  • This strategy is valuable for creating targeted drug delivery systems, diagnostic tools, and biosensors.

Material Science:

  • Fmoc-12-Ado-OH can be used to modify surfaces for specific applications.
  • The combination of the Fmoc group and the hydrophobic spacer arm allows for the controlled attachment of peptides or other biomolecules to surfaces like gold nanoparticles or self-assembled monolayers .
  • This approach is being investigated for the development of biosensors, biocompatible materials, and targeted drug delivery platforms.

Fmoc-12-Ado-OH, chemically known as N-(9-Fluorenylmethyloxycarbonyl)-12-amino-dodecanoic acid, is a compound with the molecular formula C27H35NO4 and a molecular weight of 437.57 g/mol. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to a dodecanoic acid derivative, specifically at the amino group of the twelve-carbon chain. This compound is notable for its use in peptide synthesis, where the Fmoc group serves as a protective moiety that can be removed under mild basic conditions, allowing for selective reactions at the amino acid level .

Fmoc-12-Ado-OH itself doesn't have a specific mechanism of action as it's a building block. However, the Fmoc group's selective removal and the subsequent reactivity of the free amino group are crucial for the stepwise addition of amino acids in a controlled manner during peptide synthesis []. This allows researchers to create peptides with specific amino acid sequences for various applications.

Typical of amino acids and peptide synthesis:

  • Deprotection Reaction: The Fmoc group can be removed using a base such as piperidine, leading to the free amino group which can react with other carboxylic acids or activated esters to form peptide bonds.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which can be useful in synthesizing more complex molecules.
  • Coupling Reactions: It can undergo coupling reactions with other amino acids or peptide fragments, facilitating the assembly of larger peptides or proteins.

While specific biological activities of Fmoc-12-Ado-OH are not extensively documented, compounds with similar structures often exhibit significant biological properties. These may include:

  • Antimicrobial Activity: Long-chain fatty acids and their derivatives have been shown to possess antimicrobial properties.
  • Anticancer Potential: Some studies suggest that fatty acid derivatives may influence cancer cell proliferation and apoptosis.
  • Cell Membrane Interaction: The hydrophobic nature of dodecanoic acid derivatives allows them to interact with cell membranes, potentially affecting membrane fluidity and function .

The synthesis of Fmoc-12-Ado-OH typically involves several key steps:

  • Protection of Amino Group: The amino group of 12-aminododecanoic acid is protected using Fmoc chloride in the presence of a base such as triethylamine.
  • Purification: The product is purified using techniques such as column chromatography to isolate Fmoc-12-Ado-OH from unreacted starting materials and by-products.
  • Characterization: The final product is characterized using methods like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .

Fmoc-12-Ado-OH has several applications in biochemical and pharmaceutical research:

  • Peptide Synthesis: It is widely used in solid-phase peptide synthesis due to its stability and ease of deprotection.
  • Drug Development: The compound can serve as a building block for developing new therapeutic agents, particularly in targeting diseases related to lipid metabolism or cancer.
  • Bioconjugation: It can be utilized in bioconjugation strategies where peptides need to be attached to other biomolecules for therapeutic or diagnostic purposes .

: Research indicates that fatty acid derivatives can affect lipid bilayer properties, which may influence drug delivery systems or cellular uptake mechanisms.
  • Binding Studies: Investigations into how this compound interacts with proteins or enzymes involved in metabolic pathways could provide insights into its potential therapeutic effects .
  • Fmoc-12-Ado-OH shares structural similarities with several other compounds, particularly those containing long-chain fatty acids and Fmoc groups. Here are some comparable compounds:

    Compound NameCAS NumberSimilarity Index
    Fmoc-11-Aminoundecanoic Acid128917-73-70.97
    Fmoc-10-Aminodecanoic Acid128917-72-60.97
    Fmoc-13-Amino-tridecanoic Acid188715-40-40.97
    Fmoc-Lysine128917-74-90.97

    Uniqueness

    What sets Fmoc-12-Ado-OH apart from these similar compounds is its specific twelve-carbon chain length combined with the fluorenylmethyloxycarbonyl protecting group. This unique structure allows for specific applications in peptide synthesis that may not be achievable with shorter or longer chain analogs. Additionally, its interactions within biological systems may differ due to the hydrophobic properties associated with its chain length, influencing membrane dynamics differently compared to shorter or longer fatty acids .

    XLogP3

    6.9

    Wikipedia

    Fmoc-12-Ado-OH

    Dates

    Modify: 2023-08-15

    Explore Compound Types